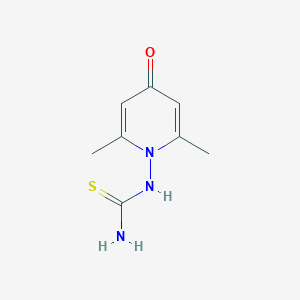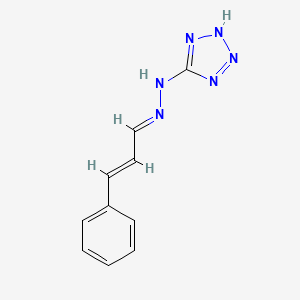![molecular formula C16H17N5OS B5559703 2-benzyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5559703.png)
2-benzyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of molecules that incorporate thiazole and triazole rings, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.
Synthesis Analysis
The synthesis of related thiazole and triazole compounds often involves cyclization reactions, condensations, and substitutions, providing a wide range of derivatives with varied substituents. For example, compounds have been synthesized through interactions of ethyl 2-(benzo[d]thiazol-2-yl)acetate with various derivatives under specific conditions, leading to the formation of compounds with complex heterocyclic structures (Mohamed, 2021).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic methods and crystallography to establish the arrangement of atoms within the molecule. For instance, X-ray crystallography and density functional theory (DFT) studies have elucidated the geometries, bonding environments, and non-covalent interactions critical to the stability and reactivity of thiazole derivatives (Haroon et al., 2018).
Chemical Reactions and Properties
Thiazole and triazole compounds undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. The presence of multiple reactive sites allows for the synthesis of a plethora of derivatives with potential pharmacological activities. The synthesis of novel N-(thiazol-2-yl) benzamide derivatives, for example, highlights the versatility of these compounds in forming gels and supramolecular structures through non-covalent interactions (Yadav & Ballabh, 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Compounds with thiazole and triazole motifs have been synthesized through various methods, including the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different derivatives, leading to the creation of several novel compounds. These compounds were fully characterized using elemental analysis and spectroscopic data, illustrating the diverse chemical reactivity and potential for further functionalization of these heterocyclic cores (Mohamed, 2021).
Biological Activities
- A series of compounds incorporating thiazol-2-yl motifs were designed, synthesized, and evaluated for their anticancer activity against several cancer cell lines. Most of the tested compounds exhibited moderate to excellent anticancer activity, indicating the potential of such structures in drug development (Ravinaik et al., 2021).
- The antimicrobial, antilipase, and antiurease activities of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing thiazole nuclei, were investigated. Some compounds showed good to moderate activity against test microorganisms, suggesting the importance of the thiazole nucleus in developing new antimicrobial agents (Başoğlu et al., 2013).
Supramolecular Chemistry
- N-(thiazol-2-yl) benzamide derivatives were synthesized and their gelation behavior was studied to understand the impact of methyl functionality and non-covalent interactions on gel formation. This research highlights the importance of thiazole derivatives in the field of material science, particularly in designing new supramolecular gelators (Yadav & Ballabh, 2020).
Photoreactivity Studies
- The photoreactivity of benzimidazole derivatives, which share structural similarities with the compound of interest, was explored, showing the formation of several products upon photooxidation. This study provides insights into the potential photochemical applications and stability considerations of such compounds (Mahran et al., 1983).
Eigenschaften
IUPAC Name |
2-benzyl-N-[2-(4-methyltriazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-12-10-21(20-19-12)8-7-17-16(22)14-11-23-15(18-14)9-13-5-3-2-4-6-13/h2-6,10-11H,7-9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZLMUBIAJKRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=N1)CCNC(=O)C2=CSC(=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol](/img/structure/B5559644.png)
![2-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]piperidin-1-yl}acetamide](/img/structure/B5559650.png)
![(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5559667.png)
![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5559668.png)

![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)


![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B5559702.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B5559712.png)

![4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5559724.png)
![5-hydroxy-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5559744.png)